2-chloro-5-fluoro-3-methylpyridine-4-carbaldehyde
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Overview
Description
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is a fluorinated pyridine derivative with a molecular formula of C7H5ClFNO and a molecular weight of 173.57 g/mol. This compound is characterized by the presence of chlorine, fluorine, and a methyl group on the pyridine ring, along with a formyl group at the 4-position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-3-methylpyridine-4-carbaldehyde typically involves multiple steps, starting from commercially available pyridine derivatives. One common approach is the halogenation of 3-methylpyridine followed by selective fluorination and formylation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-chloro-5-fluoro-3-methylpyridine-4-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is similar to other fluorinated pyridines, such as 2-chloro-3-methylpyridine and 5-fluoro-3-methylpyridine. its unique combination of halogen substituents and the formyl group at the 4-position sets it apart from these compounds. The presence of both chlorine and fluorine on the pyridine ring enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it an important intermediate in the synthesis of various organic molecules, pharmaceuticals, and industrial chemicals. Further research and development in this area may lead to new discoveries and applications for this compound.
Properties
CAS No. |
2241359-56-6 |
---|---|
Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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